ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

説明

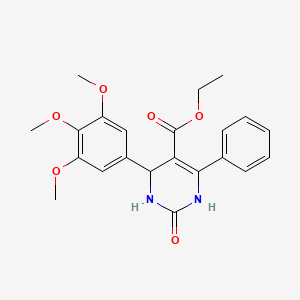

Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its core structure features a tetrahydropyrimidine ring substituted at positions 4 and 6 with phenyl and 3,4,5-trimethoxyphenyl groups, respectively. The ester group at position 5 enhances solubility and modulates bioactivity. Crystallographic analysis reveals a flattened boat conformation for the tetrahydropyrimidine ring, with a dihedral angle of 75.25° between the 3,4,5-trimethoxyphenyl ring and the tetrahydropyrimidine plane . This structural rigidity influences molecular interactions in biological systems, particularly in enzyme inhibition and anticancer activity.

特性

IUPAC Name |

ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-5-30-21(25)17-18(13-9-7-6-8-10-13)23-22(26)24-19(17)14-11-15(27-2)20(29-4)16(12-14)28-3/h6-12,19H,5H2,1-4H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBDQWSNFWMTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

化学反応の分析

Types of Reactions

ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the diazine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted diazine derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. Research shows that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Neuroprotective Effects

The neuroprotective potential of ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated in models of neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting its utility in the development of therapies for conditions such as Alzheimer's disease .

Organic Electronics

The structural properties of ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate make it a candidate for applications in organic electronics. Its ability to form stable films and its electronic properties have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .

Polymer Composites

In material science, this compound has been utilized as a functional additive in polymer composites to improve mechanical properties and thermal stability. Its incorporation into polymer matrices has resulted in enhanced strength and durability, making it suitable for applications in coatings and automotive materials.

Organic Synthesis

Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been employed as a catalyst in various organic transformations. Its ability to facilitate reactions such as the Biginelli reaction—a three-component reaction involving aldehydes, urea derivatives, and β-dicarbonyl compounds—has been documented. This method provides an efficient route to synthesize dihydropyrimidinones under mild conditions with high yields.

Green Chemistry

The compound's role in green chemistry initiatives is noteworthy due to its potential for catalyzing reactions without the need for hazardous solvents or reagents. Studies have highlighted its effectiveness in solvent-free reactions that align with sustainable practices in chemical synthesis.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against Gram-positive/negative bacteria | |

| Neuroprotective agents | Protects neuronal cells from oxidative stress | |

| Material Science | Organic electronics | Enhances performance in OLEDs and OPVs |

| Polymer composites | Improves mechanical properties and thermal stability | |

| Catalytic Applications | Organic synthesis | Catalyzes Biginelli reactions efficiently |

| Green chemistry | Facilitates solvent-free reactions |

作用機序

The mechanism of action of ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with cellular targets, leading to various biological effects. In antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

類似化合物との比較

Table 1: Structural Features of Selected DHPM Derivatives

Key Observations :

Key Observations :

- The target compound exhibits moderate thymidine phosphorylase inhibition (IC50 = 345.4 µM), outperforming derivatives with thiophene substituents (IC50 = 394.3 µM) but underperforming compared to sulfonamide-containing analogs (IC50 = 61.9 µM) .

- Sulfonamide derivatives (e.g., ) show superior carbonic anhydrase inhibition, critical for targeting hypoxic tumor environments.

Key Observations :

- The target compound’s high yield (71%) reflects optimized Biginelli reaction conditions, likely due to electron-rich aryl aldehydes facilitating cyclocondensation .

- Lower LogP values for hydroxy/methoxy-substituted analogs (e.g., 1.9 in ) suggest improved aqueous solubility compared to the target compound (LogP = 3.2).

生物活性

Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 362497-71-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is characterized by a tetrahydropyrimidine ring with various substituents that may influence its biological activity. Below is a depiction of its molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O6 |

| Molecular Weight | 412.45 g/mol |

| Purity | >90% |

Anticancer Activity

Recent studies have indicated that compounds within the tetrahydropyrimidine class exhibit significant anticancer properties. For instance:

- Inhibition of Topoisomerase II : Ethyl 2-oxo-6-phenyl derivatives have been evaluated for their ability to inhibit topoisomerase II (TopoII), an enzyme critical for DNA replication and repair. Compounds that inhibit TopoII can induce cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that certain derivatives can effectively suppress the proliferation of various cancer cell lines by inducing G2/M phase arrest .

Antioxidant Activity

The presence of methoxy groups in the structure enhances the antioxidant potential of this compound. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting against various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Research has pointed towards neuroprotective properties associated with tetrahydropyrimidine derivatives. These compounds may exert protective effects against neuronal damage through mechanisms such as reducing inflammation and oxidative stress. Experimental models have demonstrated that these compounds can improve cognitive functions and reduce markers of neurodegeneration .

The biological activity of ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression.

- Cell Cycle Modulation : By interfering with the normal cell cycle progression, these compounds can induce apoptosis in cancer cells.

- Antioxidant Defense : The ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

Case Studies

Several case studies highlight the efficacy of ethyl 2-oxo derivatives:

- Study on Cancer Cell Lines : A study involving MCF-7 breast cancer cells demonstrated that treatment with ethyl 2-oxo derivatives led to a significant reduction in cell viability and induced apoptosis through caspase activation .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of similar tetrahydropyrimidine compounds resulted in improved cognitive performance and reduced markers of oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。